N,2-Diisopropyl-2,3-dimethylbutyramide
Description
N,2-Diisopropyl-2,3-dimethylbutyramide is a substituted butyramide derivative characterized by diisopropyl and dimethyl functional groups. For instance, 2-amino-2,3-dimethylbutyramide (ADBA), a structurally similar compound, is synthesized via nitrile hydratase-mediated pathways and serves as a key intermediate in imidazolinone herbicide production . This compound likely shares a similar butyramide backbone but differs in substituents (diisopropyl groups at the N- and 2-positions and dimethyl groups at the 2- and 3-positions). Such structural variations influence its physicochemical properties, stability, and industrial applications .
Properties
CAS No. |
59410-24-1 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2,3-dimethyl-N,2-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C12H25NO/c1-8(2)12(7,9(3)4)11(14)13-10(5)6/h8-10H,1-7H3,(H,13,14) |
InChI Key |
WGRZDAWYLITYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Diisopropyl-2,3-dimethylbutyramide typically involves the reaction of 2,3-dimethylbutyric acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,2-Diisopropyl-2,3-dimethylbutyramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
N,2-Diisopropyl-2,3-dimethylbutyramide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of N,2-Diisopropyl-2,3-dimethylbutyramide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural distinctions between N,2-Diisopropyl-2,3-dimethylbutyramide and related compounds include:
- 2-Amino-2,3-dimethylbutyramide (ADBA): Contains an amino group at the 2-position and methyl groups at the 2- and 3-positions. This structure enhances its reactivity as a herbicide precursor .
- N2-(Aminoethyl)-2,4-dihydroxy-3,3-dimethylbutyramide: Features aminoethyl and dihydroxy groups, which improve solubility and anti-static functionality in cosmetics .
- 2-Isopropyl-N-2,3-trimethylbutyramide (No. 1595): Contains isopropyl and trimethyl groups, structurally analogous to the target compound but with additional methyl substituents, impacting its safety evaluation .
Stability and Biochemical Properties
- ADBA : Exhibits robust thermal stability (up to 42 hours in fermentation) and resistance to cyanide ion inhibition .
- N2-(Aminoethyl)-2,4-dihydroxy-3,3-dimethylbutyramide: Stable in vitro over 16 hours, even with serum pantetheinase activity .
- Flavoring Analogs (e.g., No. 1595): Stability data are lacking, necessitating further evaluation .
Data Tables Summarizing Key Comparative Data
Table 1: Structural and Functional Comparison
Table 2: Stability and Regulatory Status
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